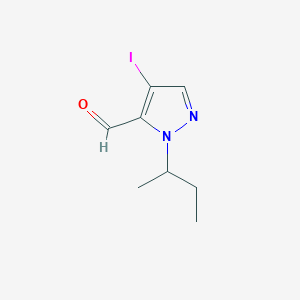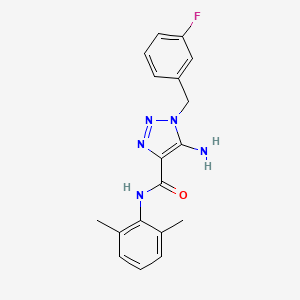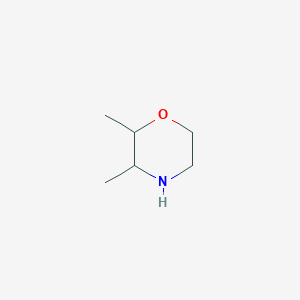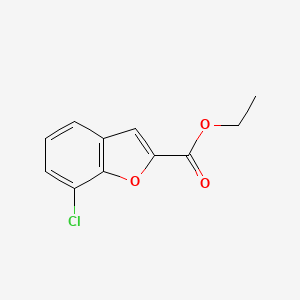
Ethyl 7-chlorobenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-chlorobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9ClO3 . It has a molecular weight of 224.64.
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group (C2H5) attached to a carboxylate group (COO-) which is connected to a 7-chlorobenzofuran . The presence of the chlorobenzofuran group indicates that this compound may have interesting chemical properties due to the aromatic benzofuran core.Applications De Recherche Scientifique
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process, involving Ethyl 7-chlorobenzofuran-2-carboxylate derivatives, leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This mechanism expands the scope of reactions and demonstrates the compound's utility in synthesizing complex nitrogen-containing structures (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Molluscicidal Properties and Schistosomiasis Control
A study explored the synthesis of thiazolo[5,4-d]pyrimidines from Ethyl chloroformate/DMF mixture, including derivatives of this compound, for their molluscicidal properties. The compounds demonstrated activity against B. alexandrina snails, the intermediate host of schistosomiasis, indicating potential applications in controlling this parasitic disease (K. El-Bayouki, W. Basyouni, 1988).
Amide Formation in Bioconjugation
Research on the mechanism of amide formation by carbodiimide in aqueous media utilized derivatives like this compound to study reactions between carboxylic acid and amine. This study is crucial for understanding bioconjugation processes, important in drug development and biomolecule labeling (N. Nakajima, Y. Ikada, 1995).
Synthesis of Cilastatin Intermediate
Ethyl 7-chloro-2-oxoheptylate, an intermediate in cilastatin synthesis, demonstrates the utility of this compound in pharmaceutical manufacturing. The synthesis process highlights a simplified method with improved yields, beneficial for producing drugs that prevent the degradation of antibiotics in the body (Chen Xin-zhi, 2006).
Antitumor Properties
This compound derivatives were investigated for their antitumor properties, specifically in the synthesis of novel compounds with potential broad-spectrum antitumor activity. Such research underscores the compound's relevance in developing new cancer therapies (M. Stevens et al., 1984).
Propriétés
IUPAC Name |
ethyl 7-chloro-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNZAFFNCQPWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
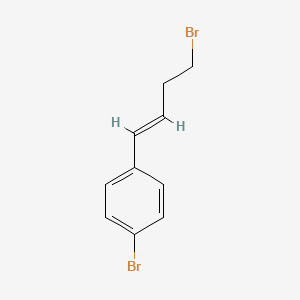


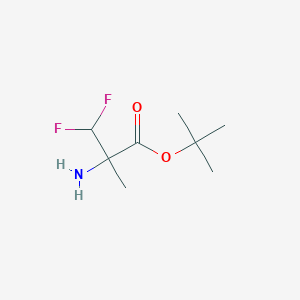
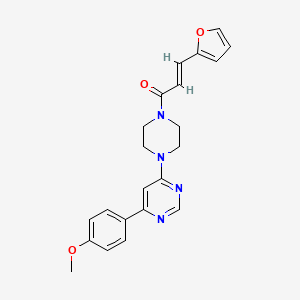
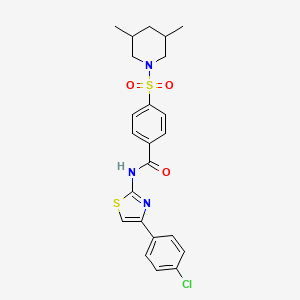
![2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2735244.png)
![2-Methoxyethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2735247.png)
![6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2735248.png)
![Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2735249.png)
